molecular formula C21H22FN3O5S2 B571563 ML345

ML345

Cat. No.: B571563
M. Wt: 479.5 g/mol
InChI Key: FVKOFZKSMMIUTL-UHFFFAOYSA-N
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Description

ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE). It has an effective concentration (EC50) value of 188 nanomolar. IDE is a thiol-sensitive zinc-metallopeptidase that acts as the major insulin-degrading protease in vivo, mediating the termination of insulin signaling. In addition to regulating insulin action in diabetes pathogenesis, IDE plays a role in Varicella-Zoster virus infection and degradation of amyloid-beta, a peptide implicated in Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML345 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring the purity and consistency of the product. This would typically involve optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

ML345 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

ML345 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of insulin-degrading enzyme and its effects on insulin signaling.

    Biology: Employed in research on the role of insulin-degrading enzyme in various biological processes, including viral infections and amyloid-beta degradation.

    Medicine: Investigated for its potential therapeutic applications in diabetes mellitus type 2 and Alzheimer’s disease.

    Industry: Utilized in the development of new pharmacophores for drug discovery and development

Comparison with Similar Compounds

ML345 is unique in its selectivity and potency as an insulin-degrading enzyme inhibitor. Similar compounds include:

Properties

IUPAC Name

5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOFZKSMMIUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary target of ML345 and how does it interact with it?

A1: this compound is a small-molecule inhibitor of the insulin-degrading enzyme (IDE) []. While the exact mechanism of interaction remains unclear, studies suggest that this compound acts as a competitive inhibitor, directly binding to the active site of IDE and preventing it from binding to and degrading insulin [].

Q2: Is there any information on the synthesis of this compound?

A8: One study outlines a novel method for synthesizing this compound []. This method utilizes a shorter synthetic route compared to previous approaches, potentially offering advantages in terms of cost-effectiveness and efficiency. The synthesis involves a key intermediate and employs readily available reagents like HATU and cuprous iodide. [, ]

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